4-Methyloxazolidine-2,5-dione

Polypeptide synthesis NCA polymerization Polymer chemistry

Choose this racemic DL-Alanine-NCA monomer for reliable ring-opening polymerization without harsh conditions. Its intermediate steric profile provides reproducible molecular weights and dispersities, ideal for synthesizing atactic poly(D,L-alanine) libraries or studying NCA polymerization mechanisms. A cost-effective, well-characterized building block for biomedical polymer and drug delivery research.

Molecular Formula C4H5NO3
Molecular Weight 115.09 g/mol
CAS No. 30291-41-9
Cat. No. B3021558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyloxazolidine-2,5-dione
CAS30291-41-9
Molecular FormulaC4H5NO3
Molecular Weight115.09 g/mol
Structural Identifiers
SMILESCC1C(=O)OC(=O)N1
InChIInChI=1S/C4H5NO3/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7)
InChIKeyDTETYCNJKAUROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyloxazolidine-2,5-dione (Alanine NCA) as an Essential Monomer for Polypeptide Synthesis


4-Methyloxazolidine-2,5-dione (CAS 30291-41-9), commonly known as DL-Alanine N-carboxyanhydride (Ala-NCA), is a heterocyclic monomer derived from the amino acid alanine [1]. It belongs to the class of α-amino acid N-carboxyanhydrides (NCAs), a family of compounds defined by a reactive 1,3-oxazolidine-2,5-dione ring structure that serves as a key building block for the synthesis of polypeptides and block copolymers [2]. The compound is characterized by a methyl substituent at the 4-position, which distinguishes its steric profile from other NCA monomers like glycine NCA (unsubstituted) or valine NCA (isopropyl-substituted) [3].

Why 4-Methyloxazolidine-2,5-dione Cannot Be Casually Replaced by Generic NCA Monomers


Direct substitution of 4-Methyloxazolidine-2,5-dione with another N-carboxyanhydride (NCA) monomer is not advisable without rigorous re-optimization of synthesis protocols, as reactivity among NCAs varies dramatically with the steric bulk of the 4-position substituent [1]. Studies comparing the polymerization of various amino acid NCAs have established that as the size of the substituent increases, the reactivity of the monomer decreases substantially; for example, valine NCA requires harsh conditions to yield only oligomers, whereas alanine NCA polymerizes readily [2]. Consequently, substituting a different NCA will result in altered polymerization kinetics, likely leading to different molecular weights and dispersities for the resulting polypeptide, as well as changes in the polymer's secondary structure and material properties [3].

Quantitative Evidence for Selecting 4-Methyloxazolidine-2,5-dione over Structural Analogs


Steric Hindrance at the 4-Position Dictates NCA Polymerization Reactivity and Yield

The polymerization reactivity of N-carboxyanhydrides is strongly influenced by the steric bulk of the substituent at the 4-position of the oxazolidine-2,5-dione ring [1]. A direct comparative study of several amino acid NCAs showed that alanine NCA (4-Methyloxazolidine-2,5-dione) polymerizes more effectively than valine NCA, which contains a bulkier isopropyl group. While alanine NCA yields high polymers under standard conditions, valine NCA requires 'drastic conditions' and only produces oligomers [1]. This demonstrates that alanine NCA occupies a favorable position in the reactivity spectrum, offering a balance of reactivity and steric control suitable for efficient polymer synthesis [2].

Polypeptide synthesis NCA polymerization Polymer chemistry

Stereochemical Purity: (S)-4-Methyloxazolidine-2,5-dione Enables Controlled Synthesis of Homochiral Polypeptides

The stereochemistry of the resulting polypeptide is dictated by the chirality of the starting NCA monomer. The (S)-enantiomer of 4-Methyloxazolidine-2,5-dione (CAS 2224-52-4) is specifically preferred over its racemic mixture for the synthesis of well-defined, homochiral poly(L-alanine), which is known to adopt stable α-helical conformations [1]. While both (S)- and (R)-enantiomers can be polymerized, the (S)-enantiomer is more commonly used and reported to have better reactivity and stability in peptide synthesis applications [2]. The racemic mixture (CAS 30291-41-9) can be used for producing atactic polymers or for applications where stereoregularity is not a primary concern [3]. This stereochemical control is a key differentiator for achieving specific secondary structures and material properties in the final polymer product.

Chiral polymers Stereoselective synthesis Polypeptide materials

Intermediate Steric Bulk of 4-Methyloxazolidine-2,5-dione Balances Reactivity and Side-Reaction Suppression in NCA Polymerizations

The rate of NCA polymerization and the prevalence of side reactions are both influenced by the substituent at the 4-position [1]. A comparative study of the polymerization behavior of NCAs from glycine, alanine, phenylalanine, leucine, valine, and proline established a clear relationship: as steric demand increases, reactivity decreases [1]. 4-Methyloxazolidine-2,5-dione (alanine NCA), with its single methyl group, offers a unique intermediate profile. It is significantly more reactive than bulkier monomers like valine NCA (which yields only oligomers) but is less prone to the uncontrolled polymerization and potential side reactions often associated with the unsubstituted glycine NCA [1]. This balance makes it a versatile monomer for controlled polymerization strategies.

Polymerization kinetics Side reaction control NCA monomer design

Vendor Purity Specifications and Storage Requirements for Reproducible Polymerization Results

The purity of the NCA monomer is a critical factor for achieving reproducible polymerization kinetics and molecular weight control . Commercial sources for (S)-4-Methyloxazolidine-2,5-dione (CAS 2224-52-4) typically specify a purity of ≥95%, with the compound being stored under inert gas at -20°C to prevent degradation by moisture and air . While similar purity levels are available for other NCA monomers, the specific storage and handling requirements for alanine NCA are well-documented and understood, reducing the risk of batch-to-batch variability . In contrast, less common or more sensitive NCAs may have less established or more stringent handling protocols, potentially leading to lower polymerization success rates.

Monomer purity Polymerization reproducibility Material procurement

Optimal Use Cases for 4-Methyloxazolidine-2,5-dione Based on Quantitative Differentiation


Synthesis of Well-Defined Poly(L-alanine) Blocks and Homopolymers

4-Methyloxazolidine-2,5-dione (specifically the (S)-enantiomer) is the preferred monomer for synthesizing poly(L-alanine) segments in block copolymers or as homopolymers due to its reliable polymerization and ability to form stable α-helices [1]. Its intermediate reactivity profile, as established in comparative NCA studies [2], allows for controlled polymerization to achieve target molecular weights without the extreme conditions required for bulkier monomers [3].

Construction of Polypeptide Libraries and Combinatorial Materials

The racemic mixture (CAS 30291-41-9) is suitable for the synthesis of atactic poly(D,L-alanine) or for creating libraries of polypeptides where stereoregularity is not a primary design feature [1]. This provides a cost-effective route to explore structure-property relationships or for applications where polymer crystallinity is not desired [2].

Investigations into NCA Polymerization Kinetics and Mechanism

As a well-characterized monomer with established kinetic behavior, 4-Methyloxazolidine-2,5-dione is an excellent model compound for fundamental studies of NCA polymerization mechanisms, including cooperative covalent polymerization (CCP) and acid-accelerated processes [1]. Its intermediate steric profile makes it a sensitive probe for understanding how subtle changes in monomer structure impact reactivity and side reactions [2].

Preparation of Polypeptide-Based Biomaterials and Drug Delivery Systems

The resulting poly(L-alanine) is a biocompatible and biodegradable material used in various biomedical applications, including drug delivery vehicles and tissue engineering scaffolds [1]. The predictable synthesis enabled by 4-Methyloxazolidine-2,5-dione is crucial for meeting the stringent reproducibility and safety requirements of biomedical research [2].

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